3-Bromo-6-chloro-2-fluorobenzoyl chloride
Description
General Overview of Acyl Halides as Activated Carboxylic Acid Derivatives in Organic Chemistry
Carboxylic acid derivatives are a cornerstone of organic chemistry, defined by an acyl group (RCO-) attached to an electronegative substituent. synquestlabs.com Among these, acyl halides, and most commonly acyl chlorides, are the most reactive. uni.lunih.gov This heightened reactivity stems from the strong inductive electron-withdrawing effect of the halogen atom, which enhances the electrophilicity of the carbonyl carbon. Furthermore, the halide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
This reactivity makes acyl halides superior precursors for the synthesis of other carboxylic acid derivatives such as esters, amides, and anhydrides. synquestlabs.comuni.lu Unlike the direct reactions of carboxylic acids, which often require catalysts and heat to overcome equilibrium limitations, reactions with acyl halides are typically rapid and irreversible, proceeding efficiently under mild conditions without the need for an acid or base catalyst. bldpharm.com The conversion of a carboxylic acid to an acyl chloride is a standard "activation" step, commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. bldpharm.com
The Significance of Aromatic Halogenation in Modulating Reactivity and Molecular Recognition in Synthetic Design
The introduction of halogen atoms onto an aromatic ring, known as aromatic halogenation, is a fundamental strategy in synthetic organic chemistry. americanelements.com This process, typically an electrophilic aromatic substitution, allows for precise control over a molecule's electronic properties, steric profile, and potential for further functionalization. bldpharm.comnih.gov Halogens exert a dual electronic influence: they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing (with the exception of the weakly directing fluorine) because their lone pairs can be donated to the aromatic ring through resonance. americanelements.com
This modulation of reactivity is critical in multi-step syntheses. Halogen atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of drug design and materials science, halogenation is a powerful tool to enhance biological activity, improve metabolic stability, and fine-tune molecular recognition by altering non-covalent interactions like hydrogen bonding and halogen bonding. bldpharm.combldpharm.com
Structural Features and Synthetic Utility of 3-Bromo-6-chloro-2-fluorobenzoyl chloride within the Framework of Halogenated Benzoyl Chlorides
This compound is a polysubstituted aromatic acyl chloride with distinct structural features that dictate its reactivity and synthetic potential. The molecule incorporates three different halogen atoms (bromine, chlorine, and fluorine) in addition to the highly reactive benzoyl chloride moiety.
Structural and Physicochemical Properties:
| Property | Value |
| CAS Number | 1534713-74-0; 1805478-79-8 bldpharm.combldpharm.com |
| Molecular Formula | C₇H₂BrCl₂FO bldpharm.combldpharm.com |
| Molecular Weight | 271.90 g/mol bldpharm.combldpharm.com |
| IUPAC Name | This compound |
This data is compiled from chemical supplier information. Specific experimental values may vary.
The arrangement of the substituents is critical. The fluorine atom at position 2, adjacent to the acyl chloride group, exerts a strong inductive effect. The chlorine at position 6 and the bromine at position 3 further modify the electronic landscape of the aromatic ring, making it electron-deficient. This complex substitution pattern offers a unique platform for highly specific chemical transformations.
Synthetic Utility:
While direct research on this compound is limited in publicly accessible literature, its utility can be inferred from its structure and the applications of analogous compounds. Halogenated benzoyl chlorides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For example, structurally similar compounds like 5-bromo-2-chlorobenzoyl chloride are used as key building blocks in the synthesis of SGLT2 inhibitors, a class of drugs for treating diabetes. google.com The various halogen atoms on the ring can be selectively targeted for different coupling reactions, allowing for the sequential and controlled introduction of new functional groups to build complex target molecules. The primary utility of this compound is as a reactive acylating agent to form amide or ester linkages, introducing the tri-halogenated phenyl group into a larger molecule.
The synthesis of this compound would typically involve the chlorination of its corresponding carboxylic acid, 3-Bromo-6-chloro-2-fluorobenzoic acid. This precursor itself is synthesized through multi-step halogenation and functional group manipulations of simpler aromatic starting materials.
Scope and Objectives of the Academic Research Compendium on this compound
The primary objective of this compendium is to present a focused and scientifically grounded overview of this compound based on established chemical principles and available data. The scope is intentionally narrow, concentrating exclusively on the chemical nature of the compound.
This article aims to:
Provide a foundational understanding of the compound's classification as a halogenated acyl halide.
Detail the influence of its specific halogen substitution pattern on its chemical properties.
Elucidate its role as a reactive intermediate in advanced organic synthesis, particularly in the construction of complex molecules.
Consolidate known physicochemical data into a clear, tabular format.
By adhering to these objectives, this document serves as a specialized academic resource for researchers in organic chemistry, medicinal chemistry, and materials science who may utilize such halogenated building blocks in their synthetic endeavors.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-2-4(9)5(6(3)11)7(10)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDFPWEXKOUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 6 Chloro 2 Fluorobenzoyl Chloride
Precursor Synthesis: Strategies for Halogenated Aromatic Starting Materials
The foundational challenge in synthesizing the target compound lies in the controlled, regioselective halogenation of an aromatic starting material to install the fluorine, chlorine, and bromine atoms at the correct positions (2, 6, and 3, respectively) relative to the eventual carboxylic acid group.
The synthesis of polyhalogenated benzene (B151609) derivatives relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. Halogens (F, Cl, Br) are a unique class of substituents in this context. While they are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho, para-directors. This is because the lone pairs on the halogen atoms can donate electron density through resonance, which stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack more effectively than the intermediate for meta attack.
When multiple halogens are present, the directing effects are cumulative. The incoming electrophile will be directed to the positions that are most activated (or least deactivated). Steric hindrance also plays a crucial role; bulky substituents can block access to adjacent ortho positions, favoring substitution at less hindered sites. The choice of halogenating agent and catalyst can also influence selectivity. For instance, common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃ or AlCl₃) or N-bromosuccinimide (NBS), which can provide different levels of reactivity and selectivity depending on the substrate and conditions.
A potential multi-step synthesis is as follows:
Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). The fluorine atom is a weak activator (less deactivating than chlorine) and an ortho, para-director. The chlorine atom is also an ortho, para-director but is more deactivating. The primary directing influence will be the fluorine atom. Acylation will occur para to the fluorine atom (at position 4) due to the significant steric hindrance at the position between the two halogens (position 2). This yields 1-(4-chloro-2-fluorophenyl)ethanone.
Bromination: The next step is the electrophilic bromination of the resulting acetophenone derivative. The acetyl group is a meta-directing and strongly deactivating group. The fluorine and chlorine substituents are ortho, para-directors but deactivating. The combined effect of the deactivating acetyl group and the halogens makes the ring electron-poor and less reactive. However, forcing conditions (e.g., Br₂ with a strong Lewis acid) can achieve bromination. The acetyl group will direct the incoming bromine to the meta position (position 5 relative to the acetyl group). This position is also ortho to the chlorine atom and ortho to the fluorine atom, making it the most likely site of substitution. This step would yield 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone.
Oxidation: The final step in the precursor synthesis is the oxidation of the methyl ketone (acetyl group) to a carboxylic acid. This can be achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or through the haloform reaction using an alkaline solution of sodium hypochlorite (NaOCl) or sodium hypobromite. doubtnut.comechemi.comcnchemshop.comallen.intruman.edu The haloform reaction is particularly effective for methyl ketones and would convert 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone into sodium 3-bromo-6-chloro-2-fluorobenzoate, which upon acidic workup yields the desired precursor, 3-bromo-6-chloro-2-fluorobenzoic acid.
Conversion of Carboxylic Acid to Acyl Chloride: Established and Emerging Protocols
The conversion of the carboxylic acid group (-COOH) of 3-bromo-6-chloro-2-fluorobenzoic acid into an acyl chloride group (-COCl) is a standard and crucial transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them valuable intermediates. Several reagents are commonly employed for this purpose, each with its own advantages and specific reaction conditions.
Thionyl chloride (SOCl₂) is one of the most widely used and cost-effective reagents for the synthesis of acyl chlorides from carboxylic acids. researchgate.netdoubtnut.com The reaction involves heating the carboxylic acid, either neat in an excess of thionyl chloride or in an inert solvent, often under reflux conditions. google.com
A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product. blogspot.com The reaction can be slow and may require the addition of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The excess thionyl chloride can be removed by distillation after the reaction is complete.
Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder and more selective alternative to thionyl chloride. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at or below room temperature.
Similar to thionyl chloride, the byproducts are all gaseous (carbon monoxide, carbon dioxide, and HCl), which facilitates an easy workup. blogspot.com This reaction is almost always catalyzed by a small amount of DMF. The catalyst reacts with oxalyl chloride to form an electrophilic Vilsmeier intermediate, [Me₂N=CHCl]⁺, which is the active chlorinating agent. youtube.com Due to its milder conditions and high efficiency, this method is frequently used in laboratory-scale synthesis, especially for sensitive substrates. researchgate.net
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids to acyl chlorides. sarthaks.comquora.com The reaction is typically vigorous and proceeds readily upon mixing the solid PCl₅ with the carboxylic acid, often without the need for a solvent. prepchem.com
The reaction stoichiometry is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl(g)
The main products are the desired acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride gas. doubtnut.com A potential drawback of this method is the separation of the product from the phosphorus oxychloride byproduct, which has a boiling point (106 °C) that can be close to that of the product acyl chloride, sometimes necessitating careful fractional distillation for purification.
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion
| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux in neat reagent or inert solvent | SO₂, HCl | Inexpensive; gaseous byproducts | Harsh conditions; can be slow without catalyst |
| Oxalyl Chloride | (COCl)₂ | Room temp in inert solvent (e.g., DCM) with cat. DMF | CO, CO₂, HCl | Mild conditions; high yield; gaseous byproducts | More expensive than SOCl₂ |
| Phosphorus Pentachloride | PCl₅ | Often neat, exothermic | POCl₃, HCl | Highly reactive; no heating required | Solid reagent; POCl₃ byproduct can complicate purification |
Optimization of Reaction Parameters for Enhanced Yield, Purity, and Scalability
The conversion of a carboxylic acid to a benzoyl chloride is a crucial step that requires careful optimization to maximize yield and purity, particularly when scaling up the reaction for industrial production. The most common laboratory and industrial method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comchemicalbook.comsciencemadness.orgwikipedia.org
Key parameters that are typically optimized include:
Choice of Chlorinating Agent: Thionyl chloride is widely used due to its effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. doubtnut.comaskiitians.com Oxalyl chloride is also highly effective and can be used under milder conditions, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Phosphorus pentachloride (PCl₅) is another viable reagent. prepchem.com
Stoichiometry: An excess of the chlorinating agent is generally used to ensure complete conversion of the carboxylic acid. The optimal excess can be determined through experimentation, typically ranging from 1.1 to 5 equivalents. google.com
Temperature: The reaction temperature is a critical parameter. The reaction is often started at a lower temperature and then heated to reflux to drive it to completion. google.com For the reaction with thionyl chloride, a temperature range of 30-70°C is often employed. google.com
Reaction Time: The duration of the reaction is monitored to ensure full conversion without the formation of degradation products. This can be tracked using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to observe the disappearance of the carboxylic acid's O-H stretch. researchgate.net Reaction times can vary from 1 to 6 hours. google.com
Catalyst: The use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate, especially when using thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.comresearchgate.net The amount of catalyst is typically a small fraction of the carboxylic acid mass, in the range of 0.001 to 0.030 times. google.com
Solvent: The reaction can be carried out neat (without a solvent) if the reactants are liquid and miscible. However, an inert solvent like dichloromethane (DCM) or toluene is often used to facilitate stirring and control the reaction temperature. researchgate.net
Purification: After the reaction is complete, the excess chlorinating agent and solvent are typically removed by distillation, often under reduced pressure. google.comresearchgate.net The final product, 3-Bromo-6-chloro-2-fluorobenzoyl chloride, would then be purified by vacuum distillation to achieve high purity. google.com
Table 1: Optimization Parameters for the Synthesis of Benzoyl Chlorides
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Gaseous byproducts simplify purification. |
| Oxalyl chloride ((COCl)₂) | Effective under milder conditions. | |
| Stoichiometry | 1.1 - 5.0 equivalents of chlorinating agent | Ensures complete conversion of the carboxylic acid. |
| Temperature | 30 - 70 °C (for SOCl₂) | Balances reaction rate and prevention of side reactions. |
| Reaction Time | 1 - 6 hours | Sufficient time for complete conversion. |
| Catalyst | N,N-dimethylformamide (DMF) | Accelerates the reaction rate. |
| Solvent | Dichloromethane (DCM) or neat | Provides a medium for the reaction and aids in temperature control. |
| Purification | Vacuum distillation | Removes impurities and isolates the final product. |
Modern and Sustainable Synthetic Approaches, Including Catalytic and Solvent-Free Methods
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. For the preparation of benzoyl chlorides, this includes the exploration of novel catalytic systems and solvent-free reaction conditions.
Catalytic Methods:
Research into alternative catalysts aims to replace traditional stoichiometric reagents with more efficient and recyclable catalytic systems. While specific examples for this compound are not documented, general advancements in this area are applicable. For instance, the use of catalytic amounts of phosphine oxides with less hazardous chlorinating agents is an area of active research.
Solvent-Free Methods:
Conducting reactions without a solvent offers several advantages, including reduced waste, lower costs, and simplified workup procedures. The reaction between a carboxylic acid and thionyl chloride can often be performed neat, especially on an industrial scale, thereby minimizing solvent use. Microwave-assisted synthesis is another modern technique that can accelerate reaction rates and often allows for solvent-free conditions. researchgate.net
Alternative Chlorinating Agents:
While thionyl chloride is effective, its hazardous nature has prompted research into milder and safer alternatives. Some modern methods employ reagents like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a catalyst. These alternative reagents can offer improved safety profiles and different reactivity patterns.
Table 2: Comparison of Synthetic Approaches for Benzoyl Chloride Formation
| Approach | Reagents & Conditions | Advantages | Disadvantages |
| Traditional Batch | Thionyl chloride or oxalyl chloride, often with a solvent and catalyst (DMF). | Well-established, high-yielding. | Use of hazardous reagents, potential for solvent waste. |
| Catalytic | Milder chlorinating agents with a recyclable catalyst. | Reduced waste, potentially safer reagents. | May require more complex catalyst systems, potentially lower yields initially. |
| Solvent-Free | Neat reaction of carboxylic acid with chlorinating agent. | Reduced solvent waste, simplified workup. | May not be suitable for all substrates, potential for viscosity issues. |
| Microwave-Assisted | Microwave irradiation to accelerate the reaction. | Faster reaction times, can enable solvent-free conditions. | Requires specialized equipment, scalability can be a challenge. |
| Continuous Flow | Reactants are continuously mixed in a microreactor. | Enhanced safety, better process control, easy scalability. | Higher initial equipment cost. |
Chemical Reactivity and Mechanistic Aspects of 3 Bromo 6 Chloro 2 Fluorobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The acyl chloride functional group is a key reactive site in 3-Bromo-6-chloro-2-fluorobenzoyl chloride, readily undergoing nucleophilic attack. This reactivity allows for the straightforward synthesis of a variety of carbonyl derivatives, including esters, amides, hydrazides, and hydroxamic acids.
Formation of Esters via Alcoholysis
The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of the corresponding esters. This transformation typically proceeds in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.
While specific examples for the esterification of this compound are not extensively detailed in publicly available literature, the general principles of this reaction are well-established for similar acyl chlorides. For instance, the related compound 5-bromo-2-chlorobenzoyl chloride is readily converted to its corresponding ester.
Table 1: Representative Esterification of Acyl Chlorides Data for this table is based on analogous reactions and is for illustrative purposes.
| Acyl Chloride | Alcohol | Base | Solvent | Product | Yield (%) |
|---|
Amidation Reactions with Primary and Secondary Amines
Amidation, the reaction of the acyl chloride with primary or secondary amines, is a facile process that yields the corresponding N-substituted benzamides. These reactions are often carried out in a suitable solvent, with an excess of the amine or an auxiliary base to scavenge the generated HCl. The high reactivity of the acyl chloride ensures that these reactions typically proceed to completion under mild conditions.
The synthesis of N-substituted benzamide (B126) derivatives is a common strategy in medicinal chemistry. For example, various N-(substituted phenyl)-2-chloroacetamides have been synthesized with high yields. nih.gov While direct examples with this compound are sparse in the literature, its structural similarity to other halogenated benzoyl chlorides suggests it would be a highly effective precursor for a diverse range of amides.
Table 2: Representative Amidation of Acyl Chlorides Data for this table is based on analogous reactions and is for illustrative purposes.
| Acyl Chloride | Amine | Base | Solvent | Product | Yield (%) |
|---|
Synthesis of Hydrazides and Hydroxamic Acids
The reaction of this compound with hydrazine (B178648) or its derivatives provides access to hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds. Similarly, reaction with hydroxylamine (B1172632) or its N- or O-substituted derivatives can yield hydroxamic acids, which are known for their metal-chelating properties and biological activities. The general reactivity of acyl chlorides suggests that these transformations would proceed efficiently.
Reductions to Aldehydes (e.g., Rosenmund, Weinreb Amide Reduction) and Alcohols
The reduction of acyl chlorides offers a pathway to either aldehydes or primary alcohols, depending on the reducing agent and reaction conditions.
The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde. vedantu.comchemicalbook.comdoubtnut.com This catalytic hydrogenation is typically performed using a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often "poisoned" with a substance like quinoline (B57606) or sulfur to prevent over-reduction to the alcohol.
Alternatively, the Weinreb amide reduction provides a two-step approach to aldehydes. First, the acyl chloride is converted to a Weinreb amide (N-methoxy-N-methylamide) by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This stable intermediate can then be reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄).
The complete reduction of the acyl chloride to the corresponding primary alcohol, 3-bromo-6-chloro-2-fluorobenzyl alcohol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of 3-bromo-4-fluoro-benzoic acid to the corresponding benzyl (B1604629) alcohol has been accomplished using sodium borohydride. prepchem.com
Table 3: Representative Reduction Reactions Data for this table is based on analogous reactions and is for illustrative purposes.
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Benzoyl chloride | H₂, Pd/BaSO₄, S/Quinoline | Benzaldehyde (B42025) |
Reactions Involving the Halogenated Aromatic Ring
The bromine atom on the aromatic ring of this compound is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is generally greater than that of the C-Cl bond in such reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. Key examples applicable to this substrate include the Suzuki, Heck, and Sonogashira reactions.
The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is widely used to form biaryl structures. The reactivity of different aryl halides in Suzuki couplings generally follows the order I > Br > Cl.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgdiva-portal.org This reaction is a versatile method for the vinylation of aryl halides.
The Sonogashira coupling provides a route to aryl-substituted alkynes through the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org
While specific examples for this compound are not readily found, the extensive literature on these cross-coupling reactions with other polyhalogenated aromatic compounds indicates that selective coupling at the C-Br position is generally achievable. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving the desired product.
Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table provides a general overview of the reaction types.
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester (R-B(OH)₂) | Pd catalyst, Base | Biaryl (Ar-R) |
| Heck Reaction | Alkene (R'-CH=CH₂) | Pd catalyst, Base | Substituted alkene (Ar-CH=CHR') |
Other Metal-Mediated Functionalizations (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry. For a di-halogenated substrate like 6-bromo-2-chloroquinoline, selective amination at the C-Br bond can be achieved before subsequent functionalization at the C-Cl position under different conditions. acs.org A similar selectivity would be expected for this compound. However, the amine nucleophile would react preferentially with the highly electrophilic acyl chloride. Therefore, this transformation would almost certainly require prior conversion of the acyl chloride to a stable amide or ester.
Table 3: Exemplary Buchwald-Hartwig Amination on a Derivative
| Reactant A | Reactant B | Catalyst System | Expected Major Product |
|---|
This table illustrates the expected reactivity on a suitable derivative based on established principles of Buchwald-Hartwig amination.
Directed Ortho Metalation (DOM) Strategies on Fluorinated Aromatic Systems
Directed Ortho Metalation (DoM) is a powerful regioselective functionalization technique where a heteroatom-containing Directed Metalation Group (DMG) guides a strong organolithium base to deprotonate the adjacent ortho-position. organic-chemistry.orgwikipedia.org
Analyzing this compound, several factors come into play:
Acyl Chloride Reactivity: The acyl chloride group itself is not a DMG and would be rapidly attacked by the organolithium base. Therefore, a DoM strategy would necessitate its conversion into a potent DMG, such as a secondary or tertiary amide (e.g., -CONEt₂).
Directing Group Competition: On a derived amide, the primary DMGs would be the amide itself, the fluorine atom, and the chlorine atom. The amide is one of the most powerful DMGs. The fluorine atom is also a recognized, albeit weaker, DMG. The C-H proton is located at position 5, which is ortho to the chloro DMG and meta to the amide and fluoro DMGs. The C-H proton at position 4 is ortho to the amide DMG.
Predicted Outcome: In a derived N,N-diethylamide, the powerful amide DMG would likely direct lithiation to the C4 position. Subsequent quenching with an electrophile would yield a 1,2,3,4-tetrasubstituted benzene (B151609) ring, a structure often difficult to access through other means.
Electrophilic Aromatic Substitution (EAS) Reactions (e.g., Friedel-Crafts Acylation with Appropriate Substrates)
In the context of Electrophilic Aromatic Substitution (EAS), this compound acts as the reagent , not the substrate. Its own aromatic ring is severely deactivated by the three electron-withdrawing halogen substituents and the powerful deactivating effect of the acyl chloride group, making it highly resistant to further electrophilic attack.
Instead, it is a potent acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.org When reacted with an electron-rich or neutral aromatic compound (the substrate, e.g., toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it will transfer the "3-bromo-6-chloro-2-fluorobenzoyl" group to the substrate ring. google.com
The mechanism involves the formation of a highly electrophilic acylium ion (or a complex with the Lewis acid), which is then attacked by the nucleophilic aromatic ring of the substrate. organic-chemistry.org For a substrate like toluene, acylation would occur primarily at the para-position due to steric hindrance. The resulting ketone product is deactivated, preventing further acylation reactions. organic-chemistry.org
Reactions with Grignard Reagents and Other Organometallic Additions
The reaction of this compound with organometallic reagents, such as Grignard reagents and organocuprates, provides a direct route to the synthesis of ketones. The high reactivity of the acyl chloride functionality allows for nucleophilic acyl substitution, where the organometallic reagent acts as a carbon nucleophile.
Grignard Reagents:
The addition of Grignard reagents (RMgX) to acyl chlorides is a well-established method for ketone synthesis. However, a common challenge is the secondary reaction of the initially formed ketone with another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol. To control this, reactions are often carried out at low temperatures. In the case of polysubstituted and sterically hindered acyl chlorides like this compound, the electronic and steric effects of the substituents can help to mitigate this over-addition.
A general protocol for the selective synthesis of aryl ketones from aryl acid chlorides involves the use of bis[2-(N,N-dimethylamino)ethyl] ether as an additive. This ether is believed to form a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the subsequent attack on the newly formed ketone. While specific examples with this compound are not prevalent in readily available literature, the general principles of this methodology are applicable. The reaction would proceed by the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the benzoyl chloride, followed by the elimination of the chloride ion to yield the corresponding ketone.
Organocuprates:
Organocuprates, particularly Gilman reagents (R₂CuLi), are known for their softer nucleophilic character compared to Grignard reagents. This property makes them highly selective for the 1,4-addition to α,β-unsaturated systems and for reactions with acyl chlorides to form ketones without significant formation of tertiary alcohol byproducts. The reaction of an organocuprate with this compound is expected to proceed cleanly to afford the corresponding ketone. The mechanism involves the formation of a tetrahedral intermediate which, upon collapse, eliminates the chloride to give the ketone product. The lower reactivity of organocuprates towards ketones ensures that the reaction stops at this stage.
The chemoselectivity of these reactions is a key consideration. The presence of bromo, chloro, and fluoro substituents on the aromatic ring raises the possibility of competing reactions, such as halogen-metal exchange. However, the high reactivity of the acyl chloride group generally ensures that nucleophilic acyl substitution is the predominant pathway, especially at low temperatures.
Table 1: Hypothetical Reactions of this compound with Organometallic Reagents
| Organometallic Reagent | Expected Product | Reaction Type |
| Phenylmagnesium bromide | (3-Bromo-6-chloro-2-fluorophenyl)(phenyl)methanone | Nucleophilic Acyl Substitution |
| Lithium diphenylcuprate | (3-Bromo-6-chloro-2-fluorophenyl)(phenyl)methanone | Nucleophilic Acyl Substitution |
| Methylmagnesium chloride | 1-(3-Bromo-6-chloro-2-fluorophenyl)ethan-1-one | Nucleophilic Acyl Substitution |
This table presents expected products based on established reactivity patterns of similar compounds, as specific documented examples for this compound are limited.
Radical Reactions and Reductive Dehalogenation Strategies
The halogen atoms on the aromatic ring of this compound can be targeted in radical reactions and reductive processes. These strategies are valuable for the selective modification of the molecule.
Radical Reactions:
While specific radical-initiated reactions involving this compound are not extensively documented, the principles of radical chemistry suggest potential transformations. For instance, radical initiators like benzoyl peroxide can induce polymerization in the presence of suitable monomers. In the context of the benzoyl chloride itself, radical reactions could potentially be initiated at the C-Br or C-Cl bonds, which are weaker than the C-F bond. Such reactions could lead to coupling products or dehalogenation, depending on the reaction conditions and the nature of the radical trap.
A patent for the preparation of substituted benzoyl chlorides describes a process involving the reaction of a substituted benzaldehyde with a chlorinating agent in the presence of a free-radical initiator. This suggests that radical processes can be compatible with the benzoyl chloride functionality under certain conditions.
Reductive Dehalogenation:
Reductive dehalogenation offers a method to selectively remove one or more halogen atoms from the aromatic ring. This can be a useful strategy to access derivatives that are not easily prepared by direct synthesis. The reactivity of the halogens towards reduction generally follows the order Br > Cl > F. This selectivity allows for controlled dehalogenation.
Catalytic hydrogenation is a common method for reductive dehalogenation. Using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, it is possible to selectively remove the bromine atom from an aryl bromide in the presence of a chlorine atom. Therefore, treatment of this compound under these conditions would be expected to yield 6-chloro-2-fluorobenzoyl chloride. The acyl chloride group is generally stable under these neutral hydrogenation conditions.
Alternative methods for dehalogenation include the use of metal hydrides or metal-free systems. For example, a system of phosphorous acid (H₃PO₃) and iodine has been reported for the dehalogenation of benzyl halides, which proceeds via a proposed carbocation mechanism. While this specific system may not be directly applicable to the dehalogenation of an aryl halide, it highlights the ongoing development of new dehalogenation methods.
Table 2: Potential Reductive Dehalogenation Products of this compound
| Reagents and Conditions | Expected Major Product | Comments |
| H₂, Pd/C, neutral conditions | 6-Chloro-2-fluorobenzoyl chloride | Selective reduction of the C-Br bond is expected. |
| More forcing reductive conditions | 2-Fluorobenzoyl chloride or further reduction products | Removal of the C-Cl bond would require harsher conditions. |
This table outlines potential outcomes based on the known selectivity of reductive dehalogenation reactions.
Derivatization Strategies and Construction of Complex Molecular Architectures
Synthesis of Diverse Carboxylic Acid Derivatives for Advanced Research
The acyl chloride moiety of 3-Bromo-6-chloro-2-fluorobenzoyl chloride is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to yield a wide range of carboxylic acid derivatives. These reactions are typically high-yielding and proceed under mild conditions.
The most common derivatization is the formation of amides and esters. The reaction with primary or secondary amines, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated hydrochloric acid, would produce the corresponding N-substituted amides. hud.ac.uk Similarly, reaction with alcohols or phenols yields the respective esters. chempedia.infopearson.comwikipedia.org The Schotten-Baumann reaction conditions, which involve an aqueous base, are also a classic and effective method for this type of transformation.
The synthesis of these derivatives is not limited to simple amines and alcohols. More complex nucleophiles can be employed to introduce functionalities for further elaboration or to directly generate molecules with desired biological or material properties.
Table 1: Potential Carboxylic Acid Derivatives from this compound
| Nucleophile | Derivative Class | Potential Product Name |
| Ammonia | Primary Amide | 3-Bromo-6-chloro-2-fluorobenzamide |
| Aniline (B41778) | Secondary Amide | N-phenyl-3-bromo-6-chloro-2-fluorobenzamide |
| Benzylamine | Secondary Amide | N-benzyl-3-bromo-6-chloro-2-fluorobenzamide |
| Methanol | Ester | Methyl 3-bromo-6-chloro-2-fluorobenzoate |
| Isopropyl alcohol | Ester | Isopropyl 3-bromo-6-chloro-2-fluorobenzoate |
| Phenol | Ester | Phenyl 3-bromo-6-chloro-2-fluorobenzoate |
Integration into Heterocyclic Ring Systems through Cyclization Reactions
The polyhalogenated nature of the aromatic ring, combined with the reactive acyl chloride, makes this compound a valuable precursor for the synthesis of a variety of heterocyclic systems.
Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com this compound can be used to generate the required 1,3-dicarbonyl intermediate in situ. For example, reaction with a ketone enolate would yield a β-diketone, which can then be cyclized with hydrazine or a substituted hydrazine to form the corresponding pyrazole. mdpi.com A one-pot, three-component reaction between a ketone, the acid chloride, and a hydrazine represents an efficient route to highly substituted pyrazoles. mdpi.combeilstein-journals.org
Pyridines: The synthesis of substituted pyridines could potentially be achieved through various strategies. For instance, a Friedel-Crafts acylation of a suitable substrate with this compound could furnish a ketone that serves as a precursor for cyclization reactions to form a pyridine ring. orgsyn.org
Quinolines: Quinolines are another important class of N-heterocycles. While direct synthesis from a benzoyl chloride is less common, it can be a key reagent in multi-step syntheses. For example, acylation of an appropriate aniline derivative could be a step in a sequence leading to a quinoline (B57606) system. Some methods for quinoline synthesis involve the cyclization of intermediates derived from 2-aminobenzyl alcohols or similar precursors, where the benzoyl group could be incorporated. organic-chemistry.org
Indoles: The acylation of indoles at the C3 position is a common reaction. nih.gov this compound could be used to introduce the 3-bromo-6-chloro-2-fluorobenzoyl group onto an indole (B1671886) ring using Friedel-Crafts type conditions, often with a Lewis acid catalyst like aluminum chloride or phosphorus oxychloride. nih.govcdnsciencepub.com This functionalized indole could then be a substrate for further chemical modifications.
Chromones: Chromones are a class of oxygen-containing heterocycles with diverse biological activities. A common route to chromones involves the reaction of a 2-hydroxyacetophenone (B1195853) with a benzoyl chloride in the presence of a base, followed by cyclization. tutorsglobe.comresearchgate.net this compound would be a suitable reagent for this synthesis, leading to a 2-aryl-substituted chromone (B188151) bearing the tri-halogenated phenyl ring. Another approach involves the Friedel-Crafts acylation of alkynes with a substituted benzoyl chloride. organic-chemistry.org
Benzoxazines and Benzoxazinones: These heterocycles can be synthesized from anthranilic acid or o-aminophenol derivatives. The reaction of anthranilic acid with two equivalents of a benzoyl chloride in pyridine can yield a 2-substituted-4H-3,1-benzoxazin-4-one. rsc.org Similarly, o-aminophenols can be used as starting materials for the synthesis of benzoxazoles through a domino acylation-annulation reaction with acyl chlorides. organic-chemistry.org
Tandem Reactions and Multi-Component Strategies Utilizing this compound as a Key Building Block
The reactivity of this compound makes it an ideal candidate for tandem and multi-component reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.
An example of a potential tandem reaction is a Sonogashira coupling followed by cyclization. The bromine atom on the aromatic ring could undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne. If the alkyne contains a suitably positioned nucleophile, a subsequent intramolecular cyclization could occur.
Multi-component reactions involving acyl chlorides are well-established. For instance, the Ugi and Passerini reactions are powerful tools for generating diverse molecular scaffolds. cdnsciencepub.com While these reactions typically use carboxylic acids, the in situ generation of the acid chloride or its direct use can be envisioned. A three-component reaction of an enaminone, a hydrazine, and an alkyne has been reported for the synthesis of aryl pyrazoles, showcasing the potential for MCRs in heterocycle synthesis. rsc.org
Library Synthesis and Combinatorial Chemistry Approaches for Structural Diversity
Combinatorial chemistry is a powerful strategy for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. niscpr.res.inwikipedia.orgnih.gov The reactivity of acyl chlorides makes them well-suited for library synthesis, particularly in parallel synthesis formats.
This compound can be used as a common scaffold to which a diverse range of building blocks can be attached. For example, by reacting it with a library of different amines or alcohols in a multi-well plate format, a large library of amides or esters can be quickly synthesized. niscpr.res.inresearchgate.net The resulting library of compounds would all share the 3-bromo-6-chloro-2-fluorobenzoyl core but differ in the appended R-group, allowing for the systematic exploration of structure-activity relationships.
The bromine atom on the aromatic ring provides an additional point of diversity. After the initial library synthesis via the acyl chloride, the bromide can be subjected to a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further structural variations. This two-dimensional approach to library synthesis can generate a vast and diverse chemical space for screening.
Computational and Spectroscopic Insights into 3 Bromo 6 Chloro 2 Fluorobenzoyl Chloride and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and reactivity of molecules such as 3-bromo-6-chloro-2-fluorobenzoyl chloride. By solving approximations of the Schrödinger equation, DFT can predict a variety of electronic properties that are otherwise difficult to measure experimentally.
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller gap typically signifies a molecule that is more readily polarized and reactive. For this compound, the electron-withdrawing nature of the halogen substituents and the acyl chloride group is expected to influence these orbital energies significantly.
Furthermore, DFT calculations can map the electrostatic potential of the molecule, revealing the distribution of electron density and highlighting regions susceptible to nucleophilic or electrophilic attack. The carbon atom of the carbonyl group in the benzoyl chloride moiety is anticipated to be a strong electrophilic center, a prediction that can be quantified through calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges). This information is invaluable for predicting the regioselectivity of its reactions.
Table 1: Illustrative DFT-Predicted Electronic Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Correlates with the ionization potential and electron-donating capability |
| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Represents the overall polarity and charge distribution of the molecule |
| Mulliken Charge on Carbonyl C | +0.45 | Identifies the primary electrophilic site for nucleophilic attack |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional arrangement of atoms and the dynamic behavior of this compound are crucial for understanding its interactions and properties. Conformational analysis, often performed using computational methods, seeks to identify the most stable spatial arrangements (conformers) of the molecule. The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the carbonyl group to the phenyl ring. The orientation of the acyl chloride group relative to the plane of the aromatic ring can impact its steric accessibility and reactivity. By calculating the potential energy as a function of this dihedral angle, a rotational energy profile can be generated, identifying the lowest energy conformers and the energy barriers between them.
Molecular dynamics (MD) simulations extend this analysis by introducing temperature and time, allowing for the observation of the molecule's dynamic behavior. MD simulations can model the vibrational and rotational motions of the atoms, as well as the molecule's interactions with solvent molecules. This can provide insights into its solvation properties and how the solvent might influence its conformational preferences and reactivity.
Spectroscopic Characterization Techniques for Structural Elucidation (Conceptual Framework)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for structure elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide complementary and crucial structural information.
¹³C NMR: The ¹³C NMR spectrum would be expected to show a distinct signal for the carbonyl carbon at a significantly downfield chemical shift (typically >160 ppm) due to the strong deshielding effects of the directly attached oxygen and chlorine atoms. The six aromatic carbons would also exhibit distinct signals, with their chemical shifts influenced by the electronic effects of the bromo, chloro, and fluoro substituents.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be a highly sensitive and informative technique, showing a signal corresponding to the fluorine atom on the aromatic ring.
¹H NMR: The ¹H NMR spectrum would display signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the positions of the various halogen substituents.
Computational methods, particularly DFT, can be used to predict NMR chemical shifts with a high degree of accuracy. By comparing the theoretically predicted spectrum with the experimental one, chemists can confidently assign the observed signals to specific atoms within the molecule, thereby confirming its structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Rationale for Chemical Shift |
| Carbonyl Carbon (C=O) | 168.5 | Highly deshielded due to the electronegativity of the adjacent oxygen and chlorine atoms. |
| Carbon bonded to Fluorine | 159.0 | Strong deshielding effect from the highly electronegative fluorine atom. |
| Carbon bonded to Chlorine | 135.2 | Deshielded by the electronegative chlorine atom. |
| Carbon bonded to Bromine | 120.1 | Influenced by the inductive and resonance effects of the bromine atom. |
| Carbon bonded to -COCl group | 130.5 | Affected by the electron-withdrawing nature of the acyl chloride group. |
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band in its IR spectrum would be the carbonyl (C=O) stretching vibration. This intense peak is characteristic of acid chlorides and typically appears in the range of 1770–1820 cm⁻¹. The precise frequency can be influenced by the electronic effects of the substituents on the aromatic ring.
Other significant vibrational modes that would be expected in the IR spectrum include:
Stretching vibrations of the aromatic C=C bonds.
Stretching and bending vibrations of the aromatic C-H bonds.
Stretching vibrations associated with the C-F, C-Cl, and C-Br bonds.
Computational vibrational frequency calculations, often performed in conjunction with DFT, can predict the IR spectrum of a molecule. This theoretical spectrum serves as a valuable tool for assigning the experimentally observed absorption bands to specific molecular vibrations, thus supporting the structural identification.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would provide several key pieces of information.
The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. A distinctive feature of this peak would be its isotopic pattern. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) and chlorine (with its two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. This isotopic signature is a powerful confirmation of the elemental composition.
A common and often dominant fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical from the acyl group, leading to the formation of a stable acylium ion ([M-Cl]⁺). This fragment is frequently the base peak (the most intense peak) in the spectrum. Further fragmentation of this acylium ion or the molecular ion can provide additional structural clues.
Role in the Synthesis of Complex Organic Molecules and Advanced Materials
Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds (Focus on Synthetic Pathways)
The trifunctionalized benzene (B151609) ring of 3-bromo-6-chloro-2-fluorobenzoyl chloride makes it a valuable starting material for the synthesis of various pharmaceutical intermediates. The acyl chloride group provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The halogen substituents offer sites for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.
While direct synthetic pathways utilizing this compound are not extensively documented in publicly available literature, its precursor, 3-bromo-6-chloro-2-fluorobenzoic acid, is recognized as a key intermediate in medicinal chemistry. For instance, related fluorinated benzoic acid derivatives are employed in the synthesis of Aurora A kinase inhibitors, which are investigated for their potential in cancer therapy. The general strategy involves the coupling of the benzoic acid moiety with a core scaffold via peptide coupling agents. It is plausible that this compound could be used as a more reactive alternative to the corresponding carboxylic acid in such syntheses, potentially offering advantages in terms of reaction conditions and yields.
Application in the Construction of Agrochemical Active Ingredients
The development of novel and effective agrochemicals is crucial for modern agriculture. Halogenated aromatic compounds are a well-established class of molecules with potent pesticidal and herbicidal activities. The specific combination of bromo, chloro, and fluoro substituents in this compound suggests its potential as a precursor for new agrochemical active ingredients.
Although specific examples of commercial agrochemicals derived directly from this compound are not readily found in the public domain, the related compound, 3-chloro-4-fluorobenzoyl chloride, is a known precursor for crop-protection compositions. This highlights the general utility of chloro-fluorobenzoyl chlorides in this sector. The bromine atom in this compound provides an additional site for modification, which could be exploited to fine-tune the biological activity and selectivity of the resulting agrochemical.
Contribution to Specialty Chemicals and Materials Science (e.g., Liquid Crystals, Polymers, Dyes)
The unique electronic and steric properties conferred by the halogen atoms make this compound an interesting candidate for the synthesis of specialty chemicals and advanced materials.
Liquid Crystals: The incorporation of halogenated phenyl rings is a common strategy in the design of liquid crystal molecules. The polarity, polarizability, and shape anisotropy of the molecule can be precisely tuned by the number and position of halogen substituents. While there is no direct evidence of this compound being used in commercial liquid crystal displays, its structural motifs are relevant to the field.
Polymers: High-performance polymers often incorporate halogenated aromatic units to enhance properties such as thermal stability, flame retardancy, and chemical resistance. The acyl chloride functionality of this compound allows for its incorporation into polymer backbones through polycondensation reactions with suitable diamines or diols, leading to the formation of polyamides or polyesters with potentially unique properties.
Dyes: The synthesis of modern dyes often involves the use of functionalized aromatic intermediates. The reactive nature of this compound allows for its facile reaction with various chromophoric systems to produce new dye molecules. The halogen atoms can also influence the photophysical properties of the resulting dyes, such as their color, fluorescence, and stability.
Challenges and Future Research Directions in the Chemistry of 3 Bromo 6 Chloro 2 Fluorobenzoyl Chloride
Development of Highly Selective and Efficient Catalytic Systems for Transformations
A primary challenge in manipulating molecules like 3-Bromo-6-chloro-2-fluorobenzoyl chloride lies in achieving high selectivity. The presence of multiple reactive sites—an acyl chloride group and two different halogen atoms (bromine and chlorine) on the aromatic ring—necessitates the development of sophisticated catalytic systems. Future research is directed towards catalysts that can discriminate between these functionalities.
For instance, in cross-coupling reactions, achieving chemoselectivity for either the bromo or chloro substituent is critical for sequential functionalization. The development of specialized palladium, nickel, or copper-based catalysts with tailored ligand architectures is a key research avenue. The goal is to design systems that can activate the more reactive C-Br bond while leaving the C-Cl bond intact, or vice-versa, under specific conditions. An analogous challenge is seen in the silicon industry, where the functional group compatibility of traditional platinum hydrosilylation catalysts is limited. researchgate.net To overcome this, highly efficient and selective systems, such as Rh(I) catalysts, have been developed for reactions involving functionalized chlorides, achieving remarkable efficiency and selectivity (>99%). researchgate.net The principles from such advancements can inform the design of catalysts for selective transformations of polyhalogenated benzoyl chlorides.
Table 1: Focus Areas for Catalytic System Development
| Challenge | Desired Outcome | Example Catalyst Type |
| Chemoselective Cross-Coupling | Selective reaction at C-Br vs. C-Cl | Ligand-modified Palladium or Nickel complexes |
| Asymmetric Synthesis | High enantioselectivity in derivative reactions | Chiral transition metal catalysts |
| Reaction Efficiency | High turnover number (TON) and turnover frequency (TOF) | Rhodium(I) complexes, advanced organometallic catalysts researchgate.net |
Exploration of Novel Reaction Pathways and Reagents for Enhanced Synthetic Utility
Beyond refining existing methods, a significant area of future research involves discovering entirely new ways to utilize this compound. This includes exploring its reactivity with novel reagents and under unconventional reaction conditions to forge molecular scaffolds that are otherwise difficult to access.
One promising frontier is the application of photoredox catalysis. acs.org This technique uses light to drive chemical reactions under mild conditions, potentially enabling transformations that are not feasible with traditional thermal methods. acs.org For example, photoredox-catalyzed reactions could be developed to selectively functionalize the aromatic ring or to engage the acyl chloride in novel coupling processes. Recent studies have demonstrated the power of organophotoredox catalysis in C-O bond cleavage, a strategy that could be adapted for deprotection steps in complex syntheses involving derivatives of the title compound. acs.org Furthermore, reinvestigating classic reactions like the Ritter or Thorpe-Ziegler reactions with this specific substrate could lead to the discovery of new heterocyclic systems with interesting biological or material properties. ambeed.com
Integration with Flow Chemistry and Automation for Accelerated Synthesis and Optimization
The integration of continuous flow chemistry and automated systems presents a transformative opportunity for research involving this compound. syrris.com Traditional batch chemistry can be slow and difficult to optimize, particularly for multi-step syntheses. syrris.com Flow chemistry offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and improved scalability.
Automated flow chemistry platforms allow for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for yield and purity. syrris.com By coupling flow reactors with real-time analytical techniques (e.g., HPLC, UPLC, NMR), a "closed-loop" optimization can be established where algorithms analyze the output and suggest the next set of experimental conditions. syrris.com This approach is particularly valuable for generating libraries of derivatives from this compound for applications like drug discovery, where rapid synthesis of diverse analogues is essential for screening against biological targets. syrris.com
Table 2: Advantages of Flow Chemistry Integration
| Feature | Benefit in the Context of this compound |
| Rapid Optimization | Accelerated discovery of ideal conditions for amidation, esterification, or coupling reactions. syrris.com |
| Enhanced Safety | Safe handling of reactive intermediates and better management of exothermic reactions. |
| Reproducibility & Scalability | Consistent product quality from milligram to kilogram scales. syrris.com |
| Library Generation | Automated synthesis of a wide array of derivatives for biological screening. syrris.com |
Sustainable and Environmentally Benign Synthetic Protocols
In line with the global push for green chemistry, a major challenge is to develop more sustainable methods for synthesizing and transforming this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Key research directions include:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. A notable example is the use of deep eutectic solvents (DES), which are non-toxic, biodegradable, and recyclable, acting as both the catalyst and the reaction medium. nih.gov
Alternative Energy Sources: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. chemneo.com
Catalytic over Stoichiometric Reagents: Focusing on catalytic cycles, such as the photoredox systems mentioned earlier, reduces the generation of stoichiometric waste products. acs.org Designing protocols that are operationally simple and utilize cost-effective and non-toxic reagents is a paramount goal. nih.gov
Uncovering New Applications in Emerging Fields of Chemical Research
While this compound is a valuable intermediate, future research will focus on uncovering novel applications for its derivatives in cutting-edge fields. The unique substitution pattern of the aromatic ring provides a template for creating molecules with specific electronic and steric properties, making them candidates for a range of functions.
Based on the activities of structurally similar compounds, several areas hold significant promise:
Pharmaceuticals: Derivatives have the potential to be developed as novel therapeutic agents. Analogous pyridine-based compounds have shown promising anticancer and antimicrobial activities. chemneo.comchemneo.com The anti-inflammatory properties of the related 3-Bromo-2-chloro-6-fluorobenzoic acid suggest that derivatives could be explored for treating inflammatory diseases.
Agrochemicals: The compound can serve as a precursor for a new generation of herbicides, fungicides, and insecticides, which are critical for crop protection. chemneo.com
Materials Science: The unique electronic properties conferred by the halogen atoms make its derivatives attractive for applications in materials science. chemneo.com Research could explore their use as building blocks for organic electronic materials, polymers, liquid crystals, and sensors. chemneo.comchemneo.com
The practical applicability of related halogenated compounds has been demonstrated in the synthesis of complex molecules like FLAP inhibitors, showcasing the potential for these building blocks in medicinal chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-bromo-6-chloro-2-fluorobenzoyl chloride in high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation of benzoyl chloride precursors. Controlled bromination and chlorination steps are critical to avoid over-halogenation. For example, halogenation under inert atmospheres (argon/nitrogen) minimizes side reactions with moisture or oxygen . Purification via fractional distillation or recrystallization in anhydrous solvents (e.g., dry dichloromethane) is recommended to achieve >95% purity. Moisture sensitivity necessitates storage in sealed, desiccated containers .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Use SHELX or WinGX software suites for single-crystal structure determination. These programs resolve halogen positioning and confirm substitution patterns .
- NMR spectroscopy : and NMR are critical for identifying fluorine and carbonyl carbon environments. Compare chemical shifts with analogous compounds (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~267.4 g/mol) and isotopic patterns for bromine/chlorine .
Q. What solvent systems are optimal for handling this compound in reactions?
- Methodological Answer : Anhydrous solvents (tetrahydrofuran, dichloromethane) are preferred due to the compound’s moisture sensitivity. Polar aprotic solvents like DMF or DMSO can enhance solubility for nucleophilic acyl substitutions. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the benzoyl chloride group .
Advanced Research Questions
Q. How do substituent positions influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Regioselectivity : The bromine atom at position 3 is more reactive toward Suzuki-Miyaura couplings than chlorine at position 6 due to lower electronegativity. Fluorine at position 2 acts as an electron-withdrawing group, directing electrophilic attacks to the para position .
- Computational modeling : DFT calculations (e.g., Gaussian software) predict activation energies for substitution reactions. Compare with experimental yields to validate models .
- Table : Reactivity Comparison in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | 78 | Dehalogenated intermediates |
| Buchwald-Hartwig | Pd(dba), XPhos | 65 | Amine coupling at Cl site |
Q. How can contradictory solubility data in literature be resolved?
- Methodological Answer :
- Controlled experiments : Replicate solubility tests in standardized conditions (e.g., 25°C, inert atmosphere). Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms that may affect solubility .
- Meta-analysis : Compare data across solvents (e.g., hexane vs. acetonitrile) and purity levels. For example, impurities like hydrolyzed benzoic acid derivatives (from moisture exposure) can artificially lower solubility .
Q. What strategies optimize the synthesis of pharmaceutical derivatives from this compound?
- Methodological Answer :
- Protection-deprotection : Temporarily protect the benzoyl chloride group with tert-butyloxycarbonyl (Boc) to perform orthogonal functionalization at halogen sites .
- High-throughput screening : Use automated liquid handlers to test reaction conditions (temperature, catalyst loading) for amide bond formation. For example, coupling with amino heterocycles yields kinase inhibitors .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
- Methodological Answer : Variations arise from differences in purity, crystallization solvents, and polymorph formation. For accurate comparison:
- Standardize crystallization : Use identical solvent systems (e.g., ethyl acetate/hexane) and cooling rates.
- PXRD (Powder X-ray Diffraction) : Identify polymorphic forms that may have distinct thermal properties .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
